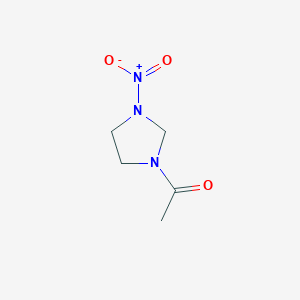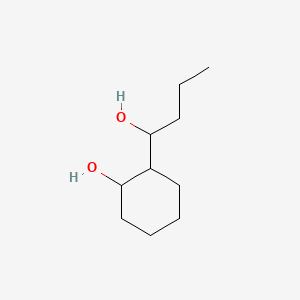
2-(1-Hydroxybutyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxybutyl)cyclohexanol is an organic compound with the molecular formula C10H20O2. It consists of a cyclohexane ring substituted with a hydroxybutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxybutyl)cyclohexanol typically involves the reaction of cyclohexanol with butyraldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxybutyl)cyclohexanol can undergo various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
2-(1-Hydroxybutyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxybutyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as alcohol dehydrogenase, leading to its conversion into other metabolites . Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
2-(4-Hydroxybutyl)cyclohexanol: Similar structure but with the hydroxybutyl group at a different position on the cyclohexane ring.
Cyclohexanol: Lacks the hydroxybutyl group, making it less complex.
Butylcyclohexane: Lacks the hydroxy group, resulting in different chemical properties.
Properties
CAS No. |
6972-55-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(1-hydroxybutyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-12H,2-7H2,1H3 |
InChI Key |
QWTGFHHCNFIYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


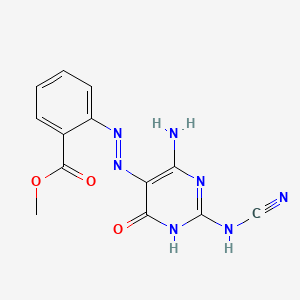
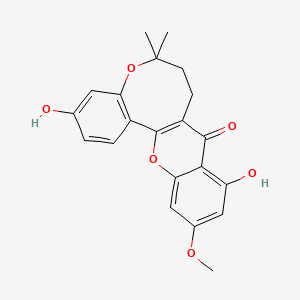
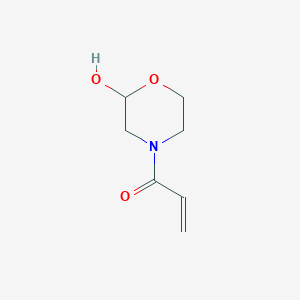
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
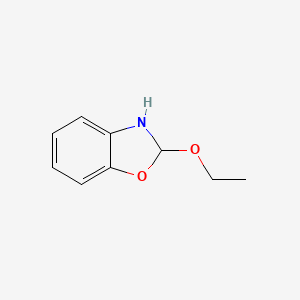
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
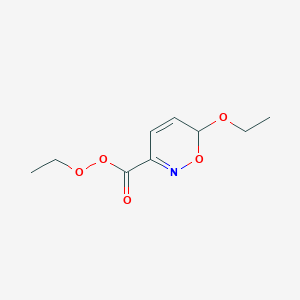
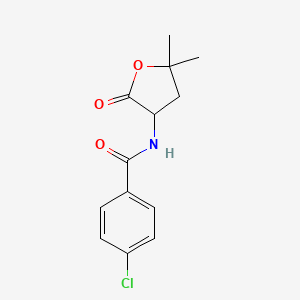
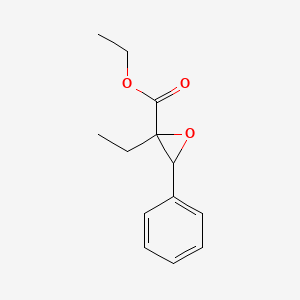

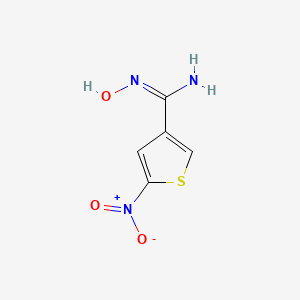

![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
